molecular formula C10H14O3S B1582724 Ethyl 3-(furfurylthio)propionate CAS No. 94278-27-0

Ethyl 3-(furfurylthio)propionate

Cat. No.: B1582724
CAS No.: 94278-27-0
M. Wt: 214.28 g/mol
InChI Key: ZKCVVCLCYIXCOD-UHFFFAOYSA-N
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Description

Contextualization within Organosulfur Chemistry

Ethyl 3-(furfurylthio)propionate is an organosulfur compound, a broad class of molecules containing at least one carbon-sulfur bond. Specifically, it is a thioether, characterized by a C-S-C linkage. hmdb.ca The presence of the sulfur atom is fundamental to its distinct and potent organoleptic profile, which is described as alliaceous (garlic, onion), sulfurous, and having roasted coffee notes. thegoodscentscompany.comsigmaaldrich.com The thioether group significantly influences the molecule's chemical reactivity and sensory properties, a common feature among sulfur-containing compounds used extensively in the flavor and fragrance industry to impart savory, roasted, and tropical fruit characteristics. thegoodscentscompany.comtreatt.com Its structure, an ethyl propionate (B1217596) chain modified with a furfurylthio group, makes it a high-impact aroma chemical, effective even at low concentrations. thegoodscentscompany.comtreatt.com

Significance in Heteroaromatic Compound Research

The molecule's structure includes a furan (B31954) ring, which classifies it as a heteroaromatic compound. hmdb.ca Heteroaromatic compounds are cyclic, aromatic systems where one or more carbon atoms in the ring are replaced by a heteroatom, in this case, oxygen. hmdb.ca The significance of this compound in this field stems from the combination of the furan moiety with a sulfur-containing side chain. This fusion creates a multifunctional molecule with unique properties not attributable to either part alone. Furans and their derivatives are prevalent in food chemistry, often formed during thermal processing (e.g., the Maillard reaction) and contributing to the desirable aromas of baked goods, coffee, and cooked meats. Research into sulfur derivatives of furans, such as this compound, is crucial for understanding the genesis of complex flavor profiles and for the synthetic creation of novel flavor and aroma agents. femaflavor.org

Overview of Current Research Gaps and Future Directions

Despite its established use as a flavoring agent, a comprehensive review of scientific literature indicates that this compound has not been the subject of extensive academic research. hmdb.ca A significant research gap exists regarding its detailed chemical synthesis pathways, reaction kinetics, and the full extent of its physical and chemical properties. While spectroscopic data are available, in-depth studies exploring its molecular interactions and conformational analysis are limited. spectrabase.com

Future research could productively branch into several areas. First, there is an opportunity for the development and optimization of more efficient and sustainable synthesis methods. Second, beyond its application in flavors, its potential in other domains remains largely unexplored. Chemical manufacturers with expertise in heterocyclic and sulfur chemistries serve industries such as material sciences and pharmaceuticals, suggesting that compounds like this compound could possess properties worthy of investigation for applications in polymer chemistry or as intermediates in the synthesis of bioactive molecules. thegoodscentscompany.com A thorough toxicological and metabolic investigation would also be necessary to broaden its applications. Finally, further sensory analysis could explore synergistic or antagonistic effects when combined with other flavor molecules, leading to more sophisticated flavor design.

Table 2: Spectroscopic Data Identifiers for this compound

Data Type Identifier/Information References
SMILES CCOC(=O)CCSCC1=CC=CO1 sigmaaldrich.comuni.lu
InChI Key ZKCVVCLCYIXCOD-UHFFFAOYSA-N hmdb.casigmaaldrich.com
NMR, FTIR, MS Commercially available spectra can be found on databases such as SpectraBase. spectrabase.com
Predicted MS Adducts (m/z) [M+H]⁺: 215.07364, [M+Na]⁺: 237.05558 uni.lu

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 3-(furan-2-ylmethylsulfanyl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O3S/c1-2-12-10(11)5-7-14-8-9-4-3-6-13-9/h3-4,6H,2,5,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKCVVCLCYIXCOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCSCC1=CC=CO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30241388
Record name Ethyl 3-(furfurylthio)propionate
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Molecular Weight

214.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Straw coloured liquid; pungent roasted sulfury aroma
Record name Ethyl 3-(furfurylthio)propionate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1020/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Boiling Point

120.00 °C. @ 0.50 mm Hg
Record name Ethyl 3-[(2-furanylmethyl)thio]propanoate
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URL http://www.hmdb.ca/metabolites/HMDB0040055
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

Insoluble in water; soluble in fat, Miscible at room temperature (in ethanol)
Record name Ethyl 3-(furfurylthio)propionate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1020/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

1.121-1.138
Record name Ethyl 3-(furfurylthio)propionate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1020/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

94278-27-0
Record name Ethyl 3-[(2-furanylmethyl)thio]propanoate
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Record name Ethyl 3-(furfurylthio)propionate
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Record name Ethyl 3-(furfurylthio)propionate
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Record name Ethyl 3-(furfurylthio)propionate
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Record name ETHYL 3-(FURFURYLTHIO)PROPIONATE
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Record name Ethyl 3-[(2-furanylmethyl)thio]propanoate
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Analytical Characterization Techniques and Methodological Advancements

Advanced Chromatographic Separations

Chromatographic techniques are fundamental in isolating ethyl 3-(furfurylthio)propionate from complex matrices, such as food extracts and flavoring formulations.

Gas Chromatography (GC) Applications

Gas chromatography is a primary technique for the analysis of volatile and semi-volatile compounds like this compound. In GC, the compound is vaporized and separated based on its boiling point and interaction with a stationary phase within a capillary column. The retention time, the time it takes for the compound to travel through the column, is a key characteristic for its identification. For instance, in the analysis of food flavorings, GC coupled with olfactometry (GC-O) can be used to identify odor-active compounds, where this compound would be identified by its characteristic aroma at a specific retention time. imreblank.ch The technique is often used in conjunction with a mass spectrometer for definitive identification. chromatographyonline.com

Comprehensive Two-Dimensional Gas Chromatography (GCxGC) for Complex Mixture Analysis

For highly complex samples containing numerous volatile compounds, comprehensive two-dimensional gas chromatography (GCxGC) offers significantly enhanced separation power. mdpi.comnih.gov This technique utilizes two columns with different separation mechanisms, providing a much higher resolution of individual components. mdpi.com When coupled with a time-of-flight mass spectrometer (TOFMS), GCxGC-TOFMS becomes a powerful tool for the detailed investigation of volatile profiles in products like coffee and alcoholic beverages, where this compound can be a key aroma contributor. nih.govjapsonline.com This advanced method allows for the separation of co-eluting compounds that might interfere with the analysis in traditional one-dimensional GC. mdpi.com

Spectroscopic Identification and Structural Elucidation

Spectroscopic methods provide detailed information about the molecular structure of this compound, confirming its identity and providing insights into its chemical bonds and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules. Both ¹H NMR and ¹³C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule, respectively. For this compound, the ¹H NMR spectrum would show characteristic signals for the ethyl group, the propionate (B1217596) backbone, and the furfuryl moiety. hmdb.carsc.org Similarly, the ¹³C NMR spectrum would reveal the distinct carbon resonances of the ester, thioether, and furan (B31954) ring structures. researchgate.netchemicalbook.com The Joint FAO/WHO Expert Committee on Food Additives (JECFA) lists NMR as a valid identification test for this compound. fao.org

Table 1: Predicted ¹³C NMR Chemical Shifts for this compound

AtomChemical Shift (ppm)
C=O171.5
O-CH₂60.5
Furfuryl CH₂29.8
Propionate CH₂ (α to C=O)34.9
Propionate CH₂ (β to C=O)27.2
Furan C (α to O)151.8
Furan C (β to O)110.6
Furan C (β' to O)107.3
Furan C (α' to O)142.5
Ethyl CH₃14.2

Note: Data is predictive and may vary based on solvent and experimental conditions.

Mass Spectrometry (MS) and Time-of-Flight Mass Spectrometry (TOFMS) for Accurate Mass Determination and Fragment Analysis

Mass spectrometry is a powerful technique used to determine the molecular weight and elemental composition of a compound. uni.lu When a molecule of this compound is introduced into a mass spectrometer, it is ionized and fragmented. The resulting mass spectrum shows a molecular ion peak corresponding to the mass of the intact molecule (m/z 214.28) and a series of fragment ions. sigmaaldrich.comsigmaaldrich.com The fragmentation pattern is a unique fingerprint of the molecule and provides valuable structural information. libretexts.org For example, common fragmentation patterns for esters involve the cleavage of bonds adjacent to the carbonyl group. libretexts.orgnih.gov

Time-of-flight mass spectrometry (TOFMS) is often coupled with GC or GCxGC and is prized for its high mass accuracy and rapid data acquisition rates, which are essential for analyzing the complex datasets generated by these chromatographic techniques. nih.gov

Table 2: Key Mass Spectral Fragments for this compound

m/zProposed Fragment
214[M]⁺ (Molecular Ion)
169[M - OCH₂CH₃]⁺
141[M - COOCH₂CH₃]⁺
97[C₅H₅O-CH₂]⁺ (Furfuryl-CH₂)
81[C₄H₃O-CH₂]⁺ (Furfuryl)

Note: Fragmentation patterns can be influenced by the ionization method used.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. nist.gov The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to the various bonds within its structure. A strong absorption band is expected for the carbonyl (C=O) stretch of the ester group, typically in the region of 1735-1750 cm⁻¹. Other significant peaks would include C-O stretching vibrations for the ester and the furan ring, C-S stretching for the thioether linkage, and C-H stretching for the alkyl and furan portions of the molecule. The JECFA also recognizes IR spectroscopy as a suitable identification test for this compound. fao.org

Table 3: Characteristic IR Absorption Frequencies for this compound

Functional GroupWavenumber (cm⁻¹)
C=O Stretch (Ester)~1740
C-O Stretch (Ester)~1180
C-S Stretch (Thioether)~700-600
C-H Stretch (Alkyl)~2980-2850
C-H Stretch (Furan)~3100
C=C Stretch (Furan)~1500, ~1600

Note: These are approximate values and can vary slightly.

Methodologies for Quantitative Analysis in Diverse Matrices

The accurate quantification of this compound, a key aroma compound, in various complex matrices such as food and beverages, necessitates the use of sophisticated analytical techniques. Given its volatile nature and often low concentrations, methods with high sensitivity and selectivity are paramount for reliable analysis.

The primary analytical approach for the determination of this compound and similar volatile sulfur compounds is gas chromatography (GC) coupled with a variety of detectors. researchgate.netgcms.cz Sample preparation is a critical preceding step, often employing headspace techniques to isolate the volatile fraction from the non-volatile matrix.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used technique for both identification and quantification. The mass spectrometer provides detailed structural information, ensuring accurate identification of the target analyte, while the chromatographic separation resolves it from other volatile components in the sample.

Headspace-Solid Phase Microextraction (HS-SPME) coupled with GC-MS has proven to be an effective method for the analysis of volatile sulfur compounds in fermented beverages. nih.gov This technique involves exposing a solid-phase microextraction fiber to the headspace above the sample, where volatile compounds like this compound partition onto the fiber coating. The fiber is then directly introduced into the GC inlet for thermal desorption and analysis. The choice of fiber coating is crucial for optimal extraction efficiency. For instance, a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber has been shown to yield good results for a range of sulfur compounds. nih.gov

Method optimization is key to achieving the desired sensitivity. Parameters such as sample dilution, salt addition, extraction time, and temperature significantly influence the extraction efficiency. nih.gov For instance, in the analysis of fruit brandies, diluting the sample to reduce the ethanol (B145695) concentration and adding sodium chloride were found to enhance the sensitivity of the extraction for volatile sulfur compounds. nih.gov

Purge and Trap (P&T) is another valuable sample preparation technique, particularly for trace-level analysis. ceriumlabs.com In this method, an inert gas is bubbled through the sample, stripping the volatile compounds, which are then trapped on an adsorbent material. The trap is subsequently heated to desorb the analytes into the GC system. This technique is excellent for concentrating volatile sulfur compounds from liquid matrices like isopropyl alcohol. ceriumlabs.com

For the analysis of furan derivatives in coffee, static and dynamic headspace GC-MS methods have been compared. scioninstruments.com Dynamic headspace, where the headspace is swept by a gas flow and the analytes are concentrated on a sorbent trap, demonstrated significantly higher sensitivity for furan compared to the static method. scioninstruments.com

In addition to mass spectrometry, other detectors can be employed for sulfur-specific detection. The Sulfur Chemiluminescence Detector (SCD) offers high selectivity and sensitivity for sulfur-containing compounds, providing a linear and equimolar response. gcms.cz This makes it an excellent choice for the analysis of volatile sulfur compounds in complex matrices like beer, where it can detect compounds at parts-per-billion (ppb) levels. gcms.cz

The table below summarizes key parameters from a study on the determination of volatile sulfur compounds in fruit brandy using HS-SPME/GC-MS, which is a relevant methodology for a compound like this compound.

Table 1. Optimized HS-SPME/GC-MS Parameters for Volatile Sulfur Compound Analysis in Fruit Brandy

ParameterOptimized Condition
Fiber Coating 50/30 µm DVB/CAR/PDMS
Extraction Temperature 35 °C
Extraction Time 30 min
Sample Dilution 2.5% v/v ethanol
Salt Addition 20% w/v NaCl
Data derived from a study on volatile sulfur compounds in fruit brandy. nih.gov

The following table presents data from a study on the analysis of furan and its derivatives in coffee products using GC-MS, showcasing the performance of the analytical method.

Table 2. Performance Characteristics of a GC-MS Method for Furan Derivatives in Coffee

ParameterValue
Linearity (R²) > 0.998
Recoveries 70–110%
Relative Standard Deviation (RSD) 7.4–8.9%
Limit of Detection (LOD) S/N ratio of 3
Limit of Quantitation (LOQ) S/N ratio of 10
Data from a study on furfural (B47365) and its derivatives in coffee products. nih.gov

Biological and Biochemical Aspects

Occurrence and Formation in Biological Systems

The presence of ethyl 3-(furfurylthio)propionate in food is primarily a result of complex chemical reactions that occur during processing, particularly those involving heat. Its formation is a testament to the intricate interplay of simple precursors that generate a wide array of flavor compounds.

Biogenesis in Food Systems and Natural Matrices

This compound has been identified as a volatile component in a variety of food products, including roasted coffee. oup.comsandiego.edu Its formation is not typically a result of direct enzymatic biosynthesis in raw ingredients but rather a consequence of chemical transformations during processes like roasting, baking, and cooking. The necessary precursors for its synthesis are naturally present in many food matrices.

The biogenesis of this compound is thought to involve the convergence of two key pathways: the formation of furfurylthiol and the availability of ethyl 3-mercaptopropionate (B1240610) or its precursors. While the direct biosynthetic pathway for this compound is not extensively detailed in scientific literature, its formation can be inferred from the well-established reactions that produce its constituent moieties.

Involvement in Maillard-Type Reactions

The formation of the furfurylthiol portion of this compound is intrinsically linked to the Maillard reaction, a complex series of non-enzymatic browning reactions that occur between amino acids and reducing sugars upon heating. nih.govacs.orgacs.org This reaction is fundamental to the development of flavor and color in a vast range of cooked and processed foods. The interaction of sulfur-containing amino acids, such as cysteine, with reducing sugars is a key source of many potent sulfurous aroma compounds.

During the Maillard reaction, the degradation of sugars leads to the formation of furan (B31954) derivatives, including furfural (B47365). The subsequent reaction of these furans with hydrogen sulfide (B99878), which is released from the thermal degradation of cysteine, can lead to the formation of furfurylthiol.

Role of Amino Acid and Sugar Precursors

Specific precursors play a crucial role in the generation of the furanthiol moiety of this compound.

Amino Acid Precursors: The primary amino acid precursor for the sulfur component is cysteine . nih.govacs.orgacs.org During thermal processing, cysteine readily degrades to release hydrogen sulfide (H₂S), a highly reactive nucleophile that can then participate in reactions with other intermediates.

Sugar Precursors: Reducing sugars, particularly pentoses like ribose and xylose , are key precursors for the furan ring structure. nih.govacs.orgacs.org Studies on model systems have demonstrated that the reaction between ribose and cysteine is a significant pathway for the formation of various furanthiols. nih.govacs.orgacs.org The carbon skeleton of the ribose molecule can remain largely intact during the formation of compounds like 2-furfurylthiol. nih.govacs.org

The formation of this compound would then require the reaction of the formed furfurylthiol with a precursor for the ethyl 3-propionate moiety. This could potentially be ethyl 3-mercaptopropionate itself or its precursors formed through other reactions.

Table 1: Key Precursors in the Formation of the Furfurylthiol Moiety

Precursor TypeSpecific PrecursorRole in Formation
Amino AcidCysteineSource of sulfur (hydrogen sulfide)
SugarRibose, XyloseForms the furan ring structure

Microbial Metabolism and Biotransformation Pathways

While the primary formation of this compound is associated with thermal processing, microbial activity can also play a role in the generation of its precursors. Certain microorganisms, including yeasts like Saccharomyces cerevisiae, are known to produce a wide array of flavor compounds during fermentation, including esters and sulfur-containing molecules.

Microorganisms can contribute to the formation of this compound through several potential pathways:

Production of Precursors: Microbes can produce ethanol (B145695), which is a necessary component for the esterification of 3-(furfurylthio)propionic acid. They can also influence the pool of available amino acids and other precursor molecules.

Enzymatic Esterification: Some microbial enzymes, such as esterases, could potentially catalyze the esterification of 3-(furfurylthio)propionic acid with ethanol to form the final product. However, specific studies demonstrating this direct microbial synthesis are limited.

Biotransformation: It is also plausible that microorganisms could biotransform related sulfur compounds present in the food matrix into intermediates that then chemically react to form this compound.

Metabolic Fate and Biotransformation Pathways

Once ingested, foreign compounds like this compound are subject to metabolic processes aimed at detoxification and excretion. The metabolic fate of this specific compound has not been extensively studied in humans, but plausible pathways can be proposed based on the metabolism of structurally related compounds.

Proposed Metabolic Routes Involving Divalent Sulfur

The metabolism of this compound is likely to involve modifications at the divalent sulfur atom, which is a common target for metabolic enzymes. Based on studies of similar thioethers and furanthiols, the following metabolic routes are proposed:

S-Oxidation: The thioether linkage is susceptible to oxidation. This can lead to the formation of the corresponding sulfoxide and subsequently the sulfone . These reactions are often catalyzed by cytochrome P450 enzymes and flavin-containing monooxygenases. The oxidation increases the polarity of the molecule, facilitating its excretion.

Hydrolysis of the Ester: The ester bond can be hydrolyzed by esterases present in various tissues, leading to the formation of 3-(furfurylthio)propionic acid and ethanol. The resulting carboxylic acid would be more water-soluble and could be more readily excreted or undergo further metabolism.

Cleavage of the Thioether Bond: While potentially a less prominent pathway, enzymatic cleavage of the carbon-sulfur bond could occur, leading to the formation of furfuryl mercaptan and 3-mercaptopropionic acid derivatives. These smaller molecules would then enter their respective metabolic pathways.

The resulting metabolites, being more polar than the parent compound, would then be conjugated (e.g., with glucuronic acid or sulfate) and excreted in the urine.

Studies on Species-Specific Metabolism

In rodent hepatocytes, there is a higher level of glutathione (B108866) (GSH) compared to human hepatocytes. nih.gov This difference in GSH levels can influence the detoxification pathways of reactive metabolites. For instance, the reactive metabolite of furan, cis-2-butene-1,4-dial (BDA), can be conjugated with GSH. The higher GSH levels in rodents may lead to a more extensive formation of GSH-BDA conjugates. nih.gov

Furthermore, species-specific differences have been observed in the further metabolism of these conjugates. For example, rat and mouse hepatocytes are capable of converting GSH-BDA-lysine to its N-acetylated form, a metabolite not observed in human liver cells. nih.gov The activity of cytochrome P450 enzymes, which are crucial for the initial oxidation of the furan ring, also varies between species and even among human individuals, potentially leading to different rates of reactive metabolite formation. nih.govnih.gov For instance, CYP2B6, CYP3A4, and CYP1A2 have been identified as being involved in furan metabolism. nih.gov These species-specific differences in enzyme activity and cellular nucleophile concentrations are critical factors in understanding the potential for toxicity.

While direct studies on the species-specific metabolism of this compound are not available, the data from furan research suggest that its metabolism could also exhibit significant inter-species variations.

Identification of Metabolites and Catabolic Products

The metabolism of this compound is anticipated to proceed through several key pathways, primarily involving the hydrolysis of the ester group and oxidation of the furan ring. While specific metabolites for this compound have not been detailed in the available literature, the metabolic fate of structurally related compounds provides a strong indication of the likely products.

The primary metabolic pathway for many furan-containing xenobiotics is the oxidation of the furan ring, catalyzed by cytochrome P450 enzymes. nih.gov This process generates a highly reactive intermediate, cis-2-butene-1,4-dial (BDA). nih.govnih.govacs.org BDA is an electrophilic species that can react with various cellular nucleophiles. nih.gov

The reaction of BDA with glutathione (GSH) is a significant detoxification pathway, leading to the formation of GSH-BDA conjugates. nih.govnih.gov These conjugates can be further metabolized. For example, the reaction of BDA with lysine (B10760008) residues in proteins can form pyrrolinone adducts, which have been identified as urinary metabolites of furan. nih.gov

Another expected metabolic transformation is the hydrolysis of the ethyl ester group of the parent compound, which would yield 3-(furfurylthio)propionic acid. This reaction is a common metabolic fate for many ethyl esters. Additionally, the sulfur atom in the thioether linkage may be susceptible to oxidation.

Based on the metabolism of the structurally similar compound ethyl 3-ethoxypropionate, other potential metabolites could include the glycine (B1666218) conjugate of the corresponding acid. nih.gov The metabolism of ethyl 3-ethoxypropionate also results in the formation of monoethyl malonate and malonic acid, indicating that pathways leading to the cleavage of the propionate (B1217596) chain may also occur. nih.gov

A summary of the likely metabolic pathways for furan, a core component of this compound, is presented in the table below.

PrecursorMetabolic PathwayKey Metabolite(s)
FuranCytochrome P450 Oxidationcis-2-Butene-1,4-dial (BDA)
cis-2-Butene-1,4-dial (BDA)Glutathione ConjugationGSH-BDA conjugates
cis-2-Butene-1,4-dial (BDA)Reaction with LysinePyrrolinone adducts

Enzymatic Biotransformation Mechanisms

The biotransformation of this compound is expected to be initiated by several enzymatic systems, with cytochrome P450 (P450) enzymes playing a central role in the bioactivation of the furan moiety. The oxidation of the furan ring by P450 is a critical step that leads to the formation of reactive metabolites. nih.gov Specifically, enzymes such as CYP2B6, CYP3A4, and CYP1A2 have been implicated in the metabolism of furan. nih.gov

This P450-catalyzed oxidation generates a highly reactive α,β-unsaturated dialdehyde (B1249045) intermediate, cis-2-butene-1,4-dial (BDA). acs.orgnih.gov This electrophilic metabolite is considered a key mediator of the toxicity of furan. acs.orgnih.gov

In addition to P450-mediated oxidation, the ester linkage in this compound is susceptible to hydrolysis by carboxylesterases, which are abundant in the liver and other tissues. This hydrolysis would release ethanol and 3-(furfurylthio)propionic acid.

Furthermore, enzymes involved in conjugation reactions are crucial for the detoxification of the reactive BDA metabolite. Glutathione S-transferases (GSTs) facilitate the conjugation of BDA with glutathione (GSH), a critical step in its detoxification and excretion. nih.govnih.gov

Other enzymatic processes that may be involved in the metabolism of furan derivatives include the action of oxidoreductases. For instance, some FAD-dependent oxidases have been shown to catalyze the oxidation of furan derivatives, such as the conversion of 5-hydroxymethylfurfural (B1680220) to furan-2,5-dicarboxylic acid. nih.govrug.nl While not directly applicable to the unsubstituted furan ring of this compound, this highlights the potential for various oxidative enzymes to act on furan-containing compounds.

The key enzymatic steps in the biotransformation of the furan component are summarized below.

Enzymatic StepEnzyme FamilySubstrateProduct
Furan Ring OxidationCytochrome P450 (e.g., CYP2B6, CYP3A4, CYP1A2)Furancis-2-Butene-1,4-dial (BDA)
Ester HydrolysisCarboxylesterasesThis compound3-(Furfurylthio)propionic acid + Ethanol
Glutathione ConjugationGlutathione S-transferases (GSTs)cis-2-Butene-1,4-dial (BDA)GSH-BDA conjugate

Interactions with Biological Macromolecules

Covalent Binding to Cellular Components

The bioactivation of the furan ring in this compound to the reactive metabolite, cis-2-butene-1,4-dial (BDA), creates a potent electrophile capable of forming covalent bonds with cellular macromolecules, particularly proteins. nih.gov This covalent binding is considered a key mechanism in the toxicity of furan-containing compounds. nih.gov

Studies on furan have demonstrated that BDA readily alkylates protein nucleophiles. nih.gov Research has identified numerous hepatic proteins as targets for covalent modification by furan metabolites in rats. nih.gov These proteins are involved in a variety of critical cellular functions, including carbohydrate metabolism, fatty acid β-oxidation, ATP synthesis, protein folding, and the maintenance of redox homeostasis. nih.gov

The interaction of furan derivatives with proteins can lead to conformational changes. For example, studies on the interaction of various furan derivatives with porcine myofibrillar proteins have shown that these compounds can decrease the ordered structures of the proteins, leading to a more random coil conformation. nih.gov The binding is influenced by factors such as the polarity and the position of branched chains on the furan derivative. nih.gov The primary forces driving these interactions are thought to be hydrogen bonds, van der Waals forces, and hydrophobic interactions. nih.gov

Lysine residues in proteins appear to be a specific target for covalent modification by the furan warhead, leading to cross-linking. rsc.org This has been demonstrated in a model system using the actin and thymosin β4 complex. rsc.org The ability of furan metabolites to cross-link proteins highlights their potential to disrupt protein structure and function.

The covalent binding of BDA to key enzymes can lead to alterations in their activity. For instance, significant inhibition of glyceraldehyde-3-phosphate dehydrogenase has been observed in the livers of rats treated with high doses of furan. nih.gov This inhibition is consistent with a blockage of the glycolytic pathway. nih.gov Conversely, furan treatment has been shown to increase the activity of enoyl-CoA hydratase, suggesting an increased reliance on fatty acid metabolism for energy. nih.gov

DNA Interactions and Mutagenic Potential

The mutagenic potential of furan-containing compounds is closely linked to the formation of the reactive metabolite, cis-2-butene-1,4-dial (BDA), which can interact with DNA to form adducts. nih.govacs.org These DNA adducts are lesions that can lead to mutations if not repaired, and are considered a critical step in the initiation of carcinogenesis. acs.orgnih.gov

BDA has been shown to react with deoxyadenosine (B7792050) (dAdo), deoxycytidine (dCyd), and deoxyguanosine (dGuo) in DNA to form various adducts. acs.orgnih.gov For instance, BDA reacts with dCyd to form an oxadiazabicyclooctaimine adduct, and with dAdo and dGuo to form initial ethano adducts that can rearrange to more stable etheno-acetaldehyde adducts. acs.org The formation of these adducts has been confirmed in vitro using calf thymus DNA and in bacteria treated with mutagenic concentrations of BDA. acs.orgnih.gov

The genotoxicity of BDA has been demonstrated in mammalian cells. In L5178Y tk+/- mouse lymphoma cells, BDA was found to be a potent genotoxic agent, causing an increase in both comet-tail length (an indicator of DNA strand breaks) and the frequency of thymidine-kinase mutants. nih.gov The potency of BDA in inducing these effects was comparable to that of the known mutagen methyl methanesulfonate, although BDA was found to be significantly more cytotoxic. nih.gov

In contrast, furan itself did not show genotoxic activity in the same mouse lymphoma cell assay, highlighting the necessity of metabolic activation to exert a mutagenic effect. nih.gov The Ames assay, using Salmonella typhimurium strain TA104, has also been used to demonstrate the mutagenicity of BDA. nih.govacs.org

While some furan compounds have exhibited desmutagenic properties against certain mutagens at low concentrations, the potential for furan itself to be metabolized to a genotoxic intermediate is a significant concern. tandfonline.comoup.comtandfonline.com The International Agency for Research on Cancer (IARC) has classified furan as a possible human carcinogen based on sufficient evidence from experimental animal models. nih.gov

The table below summarizes the known DNA adducts formed from the reaction of BDA with DNA nucleosides.

DNA NucleosideType of Adduct
Deoxycytidine (dCyd)Oxadiazabicyclooctaimine adduct
Deoxyadenosine (dAdo)Etheno-acetaldehyde adduct (following rearrangement of an initial ethano adduct)
Deoxyguanosine (dGuo)Etheno-acetaldehyde adduct (following rearrangement of an initial ethano adduct)

Applications and Broader Research Contexts

Role in Food Chemistry and Flavor Development

Ethyl 3-(furfurylthio)propionate is a synthetic flavoring substance valued for its ability to impart complex and potent flavor notes to a wide array of food products. sigmaaldrich.comeuropa.eu Its primary function is as a flavor enhancer, where it is used to build or accentuate specific taste and aroma profiles. thegoodscentscompany.com The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has evaluated this compound, and it is listed in the EU database for flavoring substances, signifying its approval for use in food under specified regulations. sigmaaldrich.comeuropa.eu

The organoleptic profile of this compound is multifaceted, contributing significantly to savory and roasted flavor dimensions. thegoodscentscompany.com Its characteristic aroma and taste are described as alliaceous (onion and garlic-like), sulfurous, and roasted, with notable coffee and vegetable undertones. sigmaaldrich.comthegoodscentscompany.com At a concentration of 10.00 ppm, it is reported to have a taste profile that is roasted, nutty, and reminiscent of coffee with graham cracker-like notes. thegoodscentscompany.com Some suppliers also describe ancillary notes that are green, fruity like pineapple, and nutty. thegoodscentscompany.com This complexity allows for its application in a variety of products, including oils and fats, baked goods, snacks, cereals, desserts, and confections. thegoodscentscompany.com

Table 1: Organoleptic Profile of this compound

Attribute Type Descriptor Source(s)
Odor Alliaceous, onion, garlic, sulfurous, coffee, vegetable, animal sigmaaldrich.comthegoodscentscompany.com
Odor Green, camomile, fruity/pineapple, brown roasted nutty thegoodscentscompany.com
Taste (at 10 ppm) Roasted, nutty, coffee, graham cracker-like undernotes thegoodscentscompany.com

While detailed studies on the reactivity of this compound during various food processing conditions are not extensively documented in publicly available literature, its physical properties provide insight into its stability. The compound has a high flash point, recorded at over 110°C (>230°F), and a boiling point of approximately 298°C at standard pressure. thegoodscentscompany.com This high boiling point suggests a relatively low volatility compared to many other ester-based flavor compounds. This characteristic is advantageous in food manufacturing processes that involve heat, such as baking and roasting, as it implies the compound is likely to remain stable and be retained within the food matrix, ensuring the intended flavor profile is delivered in the final product.

Potential in Material Sciences and Industrial Applications

The utility of this compound may extend beyond flavor applications into the realm of material sciences. Chemical manufacturers that produce and supply this compound also serve a diverse range of industrial sectors, including material sciences. thegoodscentscompany.com Companies with core expertise in sulfur and heterocyclic chemistries often list this compound among their products available for applications in this field. thegoodscentscompany.com This suggests its potential use as a chemical intermediate or a building block in the synthesis of more complex molecules for specialized industrial materials, although specific applications are not detailed in available research.

Pharmaceutical and Biomedical Research Potential

There is a recognized potential for this compound within pharmaceutical and biomedical research. Several chemical suppliers position this compound not just as a flavor ingredient but also as a product for the pharmaceutical research sector. thegoodscentscompany.com It is offered by companies that specialize in providing chemical intermediates, building blocks, and bioactive small molecules for drug discovery and development processes. thegoodscentscompany.comsigmaaldrich.com For instance, some suppliers highlight their role in producing pharmaceutical intermediates, with this compound being part of their product portfolio. thegoodscentscompany.com This indicates its potential utility as a precursor or starting material in the synthesis of novel pharmaceutical compounds where a furan (B31954) and a thioether moiety are desired structural components.

Environmental Fate and Degradation Studies

Specific research detailing the environmental fate and degradation pathways of this compound is limited. However, as a heterocyclic compound, general principles regarding the environmental behavior of this class of chemicals can be considered.

The environmental persistence and transformation of this compound have not been the subject of specific, widely published studies. As a substance containing a furan ring, it belongs to the broad class of heterocyclic compounds. Such compounds can enter the environment through various pathways, and their subsequent fate is governed by processes like biodegradation, photolysis, or sorption to soil and sediment. The presence of a sulfur atom and an ester group will also influence its chemical and biological reactivity in the environment. Without empirical data, its environmental half-life and the nature of its degradation products remain speculative. Further research is required to understand its specific environmental impact, persistence, and transformation pathways.

Biodegradation Pathways in Natural Environments

The biodegradation of this compound in natural environments is a complex process involving the enzymatic activities of a diverse range of microorganisms. While specific studies on the complete degradation pathway of this particular compound are limited, a scientifically robust understanding can be constructed by examining the biodegradation of its constituent chemical moieties: the furan ring, the thioether linkage, and the ethyl propionate (B1217596) group. Microorganisms in soil and aquatic environments are known to metabolize a wide array of organic compounds, and the breakdown of this compound is expected to proceed through a series of enzymatic steps, likely involving co-metabolism where multiple microbial species contribute to the complete mineralization of the molecule.

The initial steps in the biodegradation of this compound likely involve the hydrolysis of the ester bond and the cleavage of the thioether linkage. The furan ring is also a primary site for microbial attack.

Initial Enzymatic Attacks:

The degradation is likely initiated by one of two primary enzymatic actions:

Esterase-mediated hydrolysis: A common initial step for ester-containing compounds in the environment is hydrolysis by non-specific esterases, which are ubiquitous in microorganisms. This reaction would cleave the ethyl propionate, yielding ethanol (B145695) and 3-(furfurylthio)propionic acid. Ethanol is a readily available carbon source for a vast number of microorganisms.

Thioether bond cleavage: Alternatively, or concurrently, microbial enzymes such as monooxygenases or lyases could target the thioether bond. Cleavage of the C-S bond would result in the formation of furfuryl mercaptan and 3-mercaptopropionic acid or related derivatives.

Degradation of the Furan Moiety:

The furan ring is a common structure in natural products and industrial chemicals, and its biodegradation has been studied in various microorganisms. The degradation of furan-containing compounds often proceeds through a common intermediate, 2-furoic acid. nih.gov Several species of bacteria, including those from the genera Pseudomonas, Cupriavidus, and Bacillus, have been identified as capable of degrading furan derivatives. sdewes.orgmdpi.comnih.gov

The proposed pathway for the degradation of the furfuryl group, following its cleavage from the propionate chain, would likely involve:

Oxidation of the furfuryl alcohol (formed from furfuryl mercaptan) to furfural (B47365).

Further oxidation of furfural to 2-furoic acid. nih.govscilit.com

The 2-furoic acid is then further metabolized, often through a pathway that leads to intermediates of central metabolism, such as 2-oxoglutarate. nih.gov

Metabolism of the Sulfur-Containing Side Chain:

Following the cleavage of the thioether bond, the resulting sulfur-containing aliphatic chain, 3-(methylthio)propionic acid (a compound structurally similar to the side chain of the target molecule), is known to be an intermediate in mammalian methionine metabolism and is also metabolized by microorganisms. researchgate.netnih.gov The sulfur atom can be utilized as a nutrient source by some bacteria. The degradation of such organosulfur compounds is a critical part of the global sulfur cycle. nih.govscienceopen.com

The propionate moiety, either as 3-(furfurylthio)propionic acid or 3-mercaptopropionic acid, can be further degraded through beta-oxidation, a common fatty acid degradation pathway, to yield acetyl-CoA, which can then enter the citric acid cycle for energy production. wikipedia.org

Microbial Players and Environmental Factors:

The biodegradation of this compound is expected to be carried out by a consortium of microorganisms rather than a single species. Soil and sediment environments, with their high microbial diversity, are likely to be effective sites for its degradation. chemicalbook.comchemicalbook.com Factors such as oxygen availability, pH, temperature, and the presence of other carbon and nutrient sources will significantly influence the rate and extent of biodegradation. For instance, sulfate-reducing bacteria can degrade furan under anaerobic conditions. chemicalbook.comchemicalbook.com

The following table summarizes the likely key microbial genera and enzymes involved in the different stages of this compound biodegradation.

Biodegradation StepKey Enzyme ClassesLikely Microbial Genera
Ester HydrolysisEsterases, LipasesPseudomonas, Bacillus, Escherichia
Thioether CleavageMonooxygenases, LyasesRhodococcus, Gordonia
Furan Ring OxidationDehydrogenases, OxidasesPseudomonas, Cupriavidus, Bacillus
Sulfur MetabolismSulfatases, MonooxygenasesThiobacillus, Pseudomonas
Propionate DegradationAcyl-CoA Synthetases, DehydrogenasesWide range of bacteria and fungi

Proposed Biodegradation Pathway of this compound:

The following table outlines a plausible sequence of intermediates in the biodegradation of this compound, based on established metabolic pathways of related compounds.

StepPrecursor CompoundEnzymatic TransformationProduct Compound(s)
1This compoundEsteraseEthanol + 3-(Furfurylthio)propionic acid
23-(Furfurylthio)propionic acidThioetherase/LyaseFurfuryl mercaptan + 3-Mercaptopropionic acid
3Furfuryl mercaptanOxidationFurfural
4FurfuralDehydrogenase2-Furoic acid
52-Furoic acidRing cleavage enzymesIntermediates of central metabolism
63-Mercaptopropionic acidBeta-oxidationAcetyl-CoA + Sulfur compounds
7EthanolAlcohol dehydrogenaseAcetaldehyde -> Acetate -> Acetyl-CoA

It is important to note that this proposed pathway is a hypothetical construct based on the known metabolism of structurally similar compounds. The actual biodegradation in a specific natural environment may involve alternative routes and a different consortium of microorganisms.

Conclusion and Future Perspectives in Ethyl 3 Furfurylthio Propionate Research

Summary of Key Findings and Outstanding Questions

Research and regulatory evaluations have established the identity and specifications for Ethyl 3-(furfurylthio)propionate for use as a flavoring agent. sigmaaldrich.comfao.org It is produced synthetically and is characterized as a straw-colored liquid with a pungent, roasted, and sulfury aroma. fao.org The Joint FAO/WHO Expert Committee on Food Additives (JECFA) evaluated the substance and found no safety concern at the current levels of intake when used as a flavoring agent. inchem.org

Despite its established use, several scientific questions remain. The compound belongs to a larger group of furan-containing substances, many of which are formed naturally in foods during thermal processing through the Maillard reaction or degradation of food components like amino acids and sugars. researchgate.netnih.gov While this compound itself is synthetic, a deeper understanding of the formation pathways of related furan (B31954) derivatives in food is critical. researchgate.netnih.gov Key outstanding questions include the precise mechanisms of its sensory perception, its stability under various food processing conditions, and its potential interactions with other food matrix components.

A summary of key information is presented below:

PropertyData
JECFA Number 1088
FEMA Number 3674
CAS Number 94278-27-0
Molecular Formula C10H14O3S
Organoleptic Profile Coffee, garlic, onion, roasted, sulfurous, vegetable
JECFA Evaluation Status No safety concern at current levels of intake

This table is populated with data from searches sigmaaldrich.comsigmaaldrich.comfao.orginchem.org.

Recommendations for Advanced Mechanistic Investigations

Future research should prioritize a deeper mechanistic understanding of furan-containing compounds. Although much is known about the formation of the parent compound, furan, from precursors like sugars and amino acids during thermal processing, the specific behavior of more complex derivatives like this compound is less understood. researchgate.netnih.gov

Key recommendations for mechanistic studies include:

Thermal Stability Studies: Investigating the degradation pathways of this compound under various processing conditions (e.g., roasting, pressure-cooking) to identify potential breakdown products. nih.gov

Matrix Interaction Studies: Elucidating how the compound interacts with food components such as proteins, lipids, and carbohydrates, and how these interactions affect its flavor release and stability.

Implications for Chemical Synthesis and Application Development

A more profound understanding of this compound can drive innovation in both its synthesis and application. Current synthetic methods are effective, but there is always room for improvement in line with green chemistry principles.

Future research could focus on:

Greener Synthesis Routes: Developing more sustainable and efficient synthesis methods, potentially exploring biocatalysis or flow chemistry to reduce waste and energy consumption. While current methods for related compounds can be effective, they sometimes require expensive or difficult-to-handle reagents. orgsyn.org

Encapsulation and Delivery Systems: Investigating microencapsulation or other delivery technologies to enhance the stability and control the release of this compound in food systems. This could protect it from degradation during processing and storage, ensuring a more consistent flavor profile in the final product.

Novel Applications: Exploring its use as a flavor modifier in new food categories. europa.eu A better understanding of its interactions and stability could reveal opportunities in emerging food technologies, such as plant-based meat alternatives, where creating authentic roasted and savory notes is a significant challenge.

Future Directions in Safety Assessment and Regulatory Science

The safety of flavoring substances is paramount and is managed through rigorous evaluation by bodies like JECFA and the European Food Safety Authority (EFSA). inchem.orgeuropa.eu For this compound, JECFA has concluded that there is no safety concern at current intake levels. inchem.org However, the regulatory landscape for food ingredients is continually evolving.

Future efforts in this area should include:

Updating Intake Estimates: Periodically reviewing and updating intake estimates based on the latest food consumption data and industry use levels to ensure that margins of safety remain adequate. For some furan-substituted compounds, EFSA has noted that intake estimates can exceed the threshold of toxicological concern, requiring more reliable data. europa.eu

Comparative Metabolism Studies: Performing in-vitro or in-silico studies to compare the metabolic fate of this compound with naturally occurring, structurally related sulfur compounds found in the diet. This would provide additional context for its biological disposition.

Advancing Analytical Methods: Continuing to develop and refine analytical methods for the detection and quantification of furan derivatives in complex food matrices. researchgate.netscilit.com This supports both monitoring of consumer exposure and enforcement of regulations.

Q & A

What synthetic methodologies are validated for Ethyl 3-(furfurylthio)propionate, and how can reaction efficiency be optimized?

Basic Research Question
The compound is synthesized via thioesterification, often involving nucleophilic substitution between furfuryl mercaptan and activated propionate derivatives. A common approach utilizes ethyl 3-chloropropionate as a precursor, reacting with furfurylthiol under alkaline conditions. Optimization involves controlling stoichiometry (1:1.2 molar ratio of thiol to chloride) and temperature (40–60°C) to minimize side reactions like disulfide formation . Catalytic systems, such as triethylamine or DMAP, improve yield by enhancing nucleophilicity. For reproducibility, monitor reaction progress via TLC (hexane:ethyl acetate, 4:1) or GC-MS to confirm product formation and purity.

How can reverse-phase HPLC be tailored to resolve this compound from structurally similar byproducts?

Methodological Guidance
Use a C18 column (e.g., Newcrom R1) with a mobile phase of acetonitrile/water (60:40 v/v) and 0.1% phosphoric acid for baseline separation. Adjust the flow rate to 1.0 mL/min and detection at 254 nm for optimal UV absorption. For mass spectrometry compatibility, replace phosphoric acid with 0.1% formic acid . Pre-column derivatization is unnecessary due to the compound’s inherent chromophores. Validate the method using spiked samples to confirm resolution from analogs like ethyl 3-(methylthio)propionate, which elutes earlier due to lower hydrophobicity .

What spectroscopic techniques are critical for characterizing this compound, and how are data contradictions resolved?

Advanced Research Question
FT-IR : Confirm the thioester bond (C=S stretch at 630–680 cm⁻¹) and ester carbonyl (C=O at 1720–1740 cm⁻¹). NMR : ¹H NMR should show triplet δ 1.2–1.4 ppm (ethyl CH₃), δ 4.1–4.3 ppm (ethyl CH₂), and δ 6.2–6.4 ppm (furan protons). Discrepancies in chemical shifts may arise from solvent polarity or impurities; re-purify via silica gel chromatography (hexane:ethyl acetate gradient) and re-acquire spectra in deuterated chloroform . GC-MS : Compare fragmentation patterns with NIST library data (e.g., m/z 214 [M⁺]) to validate molecular ion consistency. Cross-validate with elemental analysis (C: 54.5%, H: 6.1%, S: 13.0%) to resolve ambiguities.

How do structural modifications (e.g., furan vs. phenyl substituents) impact the compound’s reactivity in cross-coupling reactions?

Advanced Research Question
The furan ring’s electron-rich nature enhances susceptibility to electrophilic substitution, whereas phenyl analogs (e.g., ethyl 3-(4-cyanophenyl)propionate) require harsher conditions due to electron-withdrawing groups. In Suzuki-Miyaura couplings, the furfurylthio group may coordinate Pd catalysts, necessitating ligand screening (e.g., SPhos vs. XPhos) to prevent deactivation. Compare yields with boronate esters (e.g., ethyl 3-(pinacolatoboryl)propionate) to assess steric and electronic effects . For reproducibility, document catalyst loading (1–5 mol%), base (K₂CO₃ vs. Cs₂CO₃), and solvent (THF vs. dioxane) systematically.

What strategies mitigate sulfur-based degradation during long-term storage of this compound?

Methodological Guidance
Store under inert atmosphere (argon or nitrogen) at –20°C to prevent oxidation of the thioether group. Add stabilizers like BHT (0.02% w/w) to inhibit radical-mediated degradation. Periodically assess purity via HPLC; detect degradation products (e.g., sulfoxides at Rt +1.5 min under acidic conditions) . For hydrolytic stability, avoid aqueous buffers during handling. Comparative studies with ethyl 3-(triethoxysilyl)propylcarbamate suggest that silylation of impurities enhances shelf life .

How can computational modeling predict the compound’s interaction with enzymatic targets (e.g., glutathione transferases)?

Advanced Research Question
Perform docking simulations (AutoDock Vina) using the crystal structure of the target enzyme (PDB ID: 1GSH). Parameterize the thioester moiety with GAFF2 force field and assign partial charges via RESP fitting. Compare binding affinities with ethyl 3-(4-hydroxy-3-methoxyphenyl)propionate to evaluate substituent effects on active-site interactions . Validate predictions via enzymatic assays (e.g., IC₅₀ determination) under physiologically relevant pH (7.4) and temperature (37°C).

What are the pitfalls in interpreting bioactivity data for this compound, and how are false positives excluded?

Data Contradiction Analysis
False positives may arise from residual solvents (e.g., DMSO) or thiol-reactive assay components. Include solvent-only controls and pre-incubate compounds with dithiothreitol (1 mM) to quench reactive sulfur species. Cross-validate cytotoxicity (MTT assay) and target-specific activity (e.g., luciferase reporter) to confirm mechanism. For structural analogs like ethyl 3-(2-chlorophenyl)propionate, compare LogP (2.35 vs. 2.8) to differentiate membrane permeability effects from true bioactivity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.